molecular formula C8H4F3NO B15239462 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one

3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B15239462
M. Wt: 187.12 g/mol
InChI Key: YJCNHTXHKRXYHK-UHFFFAOYSA-N
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Description

3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a fluorinated oxindole derivative characterized by trifluoromethyl substitutions at positions 3 and 5 of the indole ring. Oxindoles, such as this compound, are critical scaffolds in medicinal chemistry due to their structural similarity to indoles and their presence in bioactive molecules .

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

3,3,5-trifluoro-1H-indol-2-one

InChI

InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13)

InChI Key

YJCNHTXHKRXYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates as trifluoromethylating agents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products Formed:

  • Oxidized derivatives
  • Reduced forms
  • Substituted indole derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Key Structural Differences
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one 3,3,5-Trifluoro groups High electronegativity and lipophilicity
SU5416 (Semaxinib) 3-[(3,5-Dimethylpyrrol-2-yl)methylene] group Methylene-pyrrole substituent; targets VEGFR2, PDGFR, KIT
Ropinirole 4-[2-(Dipropylamino)ethyl] group Aminoethyl side chain; dopamine agonist
5-Bromo-3,3-difluoro-oxindole 3,3-Difluoro, 5-bromo Bromine substitution; reduced fluorination
4,5-Dichloro-oxindole derivatives 4,5-Dichloro groups Chloro substituents; lower lipophilicity

Pharmacological Activity Comparison

Compound Name Biological Targets/Activity IC₅₀/Activity Data
This compound Hypothesized kinase/CNS targets (inferred) N/A (limited direct data)
SU5416 VEGFR2, PDGFR, KIT, RET, FLT-3 VEGFR2: 1 µM; KIT: 30 nM
Ropinirole Dopamine D2/D3 receptors Clinically effective for Parkinson’s
PHA-665752 MET kinase inhibitor Potent MET inhibition (nanomolar range)

Physicochemical Properties

Compound Name logP (Predicted) Solubility Synthetic Methodology
This compound ~3.5 (high) Low (fluorine effect) Likely DAST-mediated fluorination
SU5416 3.8 Moderate Multi-step alkylation/condensation
5-Fluoro-oxindole ~2.0 Moderate Direct fluorination
4,5-Dichloro-oxindole ~2.8 Low Halogenation via electrophilic substitution

Biological Activity

3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on various scientific studies.

  • Molecular Formula : C9H6F3N
  • Molecular Weight : 201.15 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis. In vitro studies revealed that it can effectively target pathways involved in cancer cell survival .

Cell Line IC50 (µM)
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)8.7
HeLa (Cervical Cancer)12.2

Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotection. It interacts with neurotransmitter systems and may provide therapeutic effects in conditions such as anxiety and depression by modulating receptor activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The compound has affinity for arginine-vasopressin receptors, which play a role in regulating various physiological functions .
  • Apoptotic Pathways : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various indole derivatives including this compound, it was found that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL against Staphylococcus aureus .

Study 2: Anticancer Properties

A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Notably, the compound exhibited a dose-dependent response with an IC50 value indicating potent anticancer activity .

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